N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide
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Overview
Description
Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. It’s known for its broad range of chemical and biological properties. Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, has been described .Molecular Structure Analysis
The tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was investigated. An X-ray crystal structure analysis exhibits dimers of 1-phenyl-1H-pyrazol-3-ol units .Scientific Research Applications
Application in Heterocyclic Chalcones Synthesis
Specific Scientific Field
Organic Chemistry
Summary of the Application
Pyrazole-based chalcones are synthesized from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring .
Methods of Application
The synthesis involves a base-catalysed Claisen–Schmidt condensation reaction .
Results or Outcomes
The novel pyrazole-chalcones were characterized by an in-depth analysis of NMR spectral data, which were obtained through a combination of standard and advanced NMR spectroscopy techniques .
Application in Bioorganic Chemistry
Specific Scientific Field
Bioorganic Chemistry
Summary of the Application
A series of novel 3-(1-acetyl-5-substituted phenyl-4, 5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methyl/phenylquinolin-2 (1H)-one derivatives were designed and synthesized .
Methods of Application
The synthesis involves the condensation of hydrazine hydrate with (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-methyllquinolin-2 (1H)-one and (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-phenylquinolin-2 (1H)-one .
Results or Outcomes
The newly synthesized compounds were screened for in vitro antibacterial activity against G+ bacteria (S. aureus and B. subtili), G– bacteria (P. aeruginosa and C. albicans), and antifungal activity against (C. albicans and A. niger) .
Application in Bioassay of Novel Derivatives
Summary of the Application
A series of novel 3-(1-acetyl-5-substituted phenyl-4, 5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2 (1H)-one derivatives were designed and synthesized .
Methods of Application
The synthesis involves the condensation of hydrazine hydrate with (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-methyllquinolin-2 (1H)-one .
Results or Outcomes
Application in Synthesis of Indole Derivatives
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
Anti-inflammatory activities of chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats .
Methods of Application
The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4, 5-dihydro-1H-pyrazol-5-yl) phenol .
Results or Outcomes
The study reveals that the compounds showed potential activity against inflammation .
Application in Synthesis of Pyrrole Derivatives
Summary of the Application
Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Methods of Application
Various tactical approaches have been used to synthesize pyrrole and pyrrole containing analogs .
Results or Outcomes
The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .
Future Directions
properties
IUPAC Name |
4-propan-2-yloxy-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)24-17-8-6-14(7-9-17)19(23)21-16-5-3-4-15(12-16)18-10-11-20-22-18/h3-13H,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIYPXILHMJLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide |
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